molecular formula C16H15F3O5 B4885874 ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate

ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate

Cat. No. B4885874
M. Wt: 344.28 g/mol
InChI Key: XNGOQIYCEMVTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate is still not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to scavenge free radicals and protect against oxidative stress-induced damage. In addition, it has been reported to exhibit antimicrobial activity against various bacterial and fungal strains. Moreover, it has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

Ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. It has also been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for various applications. However, its limitations include its low solubility in water, which can make it challenging to use in certain experiments. Moreover, its potential toxicity and side effects need to be carefully evaluated before its use in vivo.

Future Directions

There are several future directions for the research on ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate. One possible direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Moreover, its pharmacokinetic properties need to be studied to determine its bioavailability and toxicity in vivo. Furthermore, its analogs can be synthesized and evaluated for their pharmacological activities to identify more potent and selective compounds.

Synthesis Methods

Ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate can be synthesized using a one-pot three-component reaction. The reaction involves the condensation of ethyl acetoacetate, 4-trifluoromethylsalicylaldehyde, and ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in ethanol or a mixture of ethanol and water at reflux temperature for several hours. The product is obtained in good yield after purification using column chromatography.

Scientific Research Applications

Ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O5/c1-3-12(15(21)22-4-2)23-9-5-6-10-11(16(17,18)19)8-14(20)24-13(10)7-9/h5-8,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGOQIYCEMVTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.